molecular formula C53H90N14O16 B610958 SPX-101 CAS No. 2219362-20-4

SPX-101

Cat. No. B610958
CAS RN: 2219362-20-4
M. Wt: 1179.385
InChI Key: GHHZWRGZMXHMIQ-DZLDEHGNSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

SPX-101 is a novel SPLUNC1 mimetic regulating ENaC density with the potential for efficacy without systemic effects.

Scientific Research Applications

Targeting Cystic Fibrosis

SPX-101 is primarily researched for its application in treating Cystic Fibrosis (CF). It acts on the epithelial sodium channel (ENaC), crucial for sodium movement in the lung. Hyperactivation of ENaC leads to dehydration of mucus, reduced mucociliary clearance, and recurrent infections in CF. SPX-101, as a peptide mimetic of SPLUNC1, selectively binds to ENaC and promotes its internalization, thus enhancing mucus transport. This mechanism shows potential for treating all CF patients regardless of their CFTR mutation, with studies demonstrating increased survival in β-ENaC-transgenic mice and improved mucus transport in CF models (Scott et al., 2017).

Clinical Trials in Healthy Volunteers and CF Patients

Clinical trials have been conducted to assess the safety and efficacy of SPX-101. A Phase 1 study in healthy adults and a Phase 1b study in adults with CF showed that SPX-101 was well-tolerated across various doses with minimal systemic exposure and no significant adverse events. This supports further investigation into its use for CF treatment (Couroux et al., 2019).

Stability and Function in CF Sputum

Research also indicates that SPX-101 retains its function and stability when exposed to CF sputum. Unlike SPLUNC1 or its domain S18, SPX-101 remains stable and effective in CF sputum, supporting its therapeutic potential for CF treatment (Sesma et al., 2019).

Nonclinical Safety Assessment

SPX-101 has undergone nonclinical safety assessments, including an in vitro hERG assay and 28-day inhalation toxicology studies in rats and dogs. These studies have shown that SPX-101 causes no adverse effects on the respiratory, cardiac, or central nervous systems, and it does not achieve significant systemic circulation, suggesting a safe profile for clinical use (Walker et al., 2017).

properties

CAS RN

2219362-20-4

Product Name

SPX-101

Molecular Formula

C53H90N14O16

Molecular Weight

1179.385

IUPAC Name

D-Ala-D-Ala-Leu-Pro-Ile-Pro-Leu-Asp-Gln-Thr-D-Ala-D-Ala-NH2

InChI

InChI=1S/C53H90N14O16/c1-12-26(6)40(64-50(80)37-16-13-19-66(37)52(82)35(22-25(4)5)63-45(75)30(10)58-43(73)27(7)54)53(83)67-20-14-15-36(67)49(79)62-33(21-24(2)3)47(77)61-34(23-39(70)71)48(78)60-32(17-18-38(55)69)46(76)65-41(31(11)68)51(81)59-29(9)44(74)57-28(8)42(56)72/h24-37,40-41,68H,12-23,54H2,1-11H3,(H2,55,69)(H2,56,72)(H,57,74)(H,58,73)(H,59,81)(H,60,78)(H,61,77)(H,62,79)(H,63,75)(H,64,80)(H,65,76)(H,70,71)/t26-,27+,28+,29+,30+,31+,32-,33-,34-,35-,36-,37-,40-,41-/m0/s1

InChI Key

GHHZWRGZMXHMIQ-DZLDEHGNSA-N

SMILES

O=C(N[C@H](C)C(N[C@@H](CC(C)C)C(N1[C@@H](CCC1)C(N[C@@H]([C@@H](C)CC)C(N2[C@@H](CCC2)C(N[C@@H](CC(C)C)C(N[C@@H](CC(O)=O)C(N[C@@H](CCC(N)=O)C(N[C@@H]([C@H](O)C)C(N[C@H](C)C(N[C@H](C)C(N)=O)=O)=O)=O)=O)=O)=O)=O)=O)=O)=O)[C@@H](C)N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

SPX-101;  SPX 101;  SPX101

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
SPX-101
Reactant of Route 2
SPX-101
Reactant of Route 3
SPX-101
Reactant of Route 4
SPX-101
Reactant of Route 5
SPX-101
Reactant of Route 6
Reactant of Route 6
SPX-101

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.